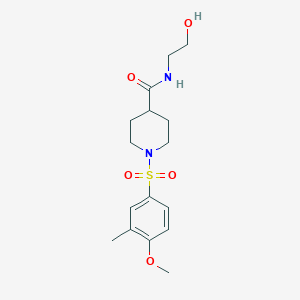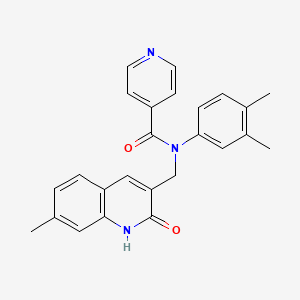
N-(4-methoxyphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide, commonly known as MMBSA, is a sulfonamide derivative that has been extensively studied for its potential applications in the field of drug discovery. MMBSA is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating the pH balance of various biological systems.
科学的研究の応用
MMBSA has been extensively studied for its potential applications in the field of drug discovery. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as respiration, acid-base balance, and bone resorption. MMBSA has been shown to exhibit potent inhibitory activity against various isoforms of carbonic anhydrase, making it a promising candidate for the development of drugs for the treatment of various diseases such as glaucoma, epilepsy, and osteoporosis.
作用機序
MMBSA inhibits the activity of carbonic anhydrase by binding to its active site and blocking the access of its substrate, carbon dioxide. This leads to a decrease in the production of bicarbonate ions, which are essential for the regulation of pH balance in various biological systems. The inhibition of carbonic anhydrase by MMBSA has been shown to have various physiological effects such as the reduction of intraocular pressure, the prevention of seizures, and the inhibition of bone resorption.
Biochemical and Physiological Effects:
MMBSA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce intraocular pressure in animal models of glaucoma, making it a promising candidate for the development of drugs for the treatment of this disease. It has also been shown to exhibit anticonvulsant activity in animal models of epilepsy, suggesting its potential use in the treatment of this disease. Furthermore, MMBSA has been shown to inhibit bone resorption in animal models of osteoporosis, making it a potential candidate for the development of drugs for the treatment of this disease.
実験室実験の利点と制限
MMBSA has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various physiological processes. It has also been shown to exhibit selectivity for various isoforms of carbonic anhydrase, allowing for the study of specific isoforms in various biological systems. However, MMBSA has some limitations for lab experiments. It is a sulfonamide derivative, which may limit its bioavailability and pharmacokinetic properties. Furthermore, it may exhibit off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on MMBSA. One potential direction is the development of MMBSA derivatives with improved pharmacokinetic properties and selectivity for specific isoforms of carbonic anhydrase. Another potential direction is the investigation of the role of carbonic anhydrase in various diseases and the development of MMBSA-based drugs for the treatment of these diseases. Furthermore, the investigation of the off-target effects of MMBSA may provide insights into the role of carbonic anhydrase in various biological systems.
合成法
The synthesis of MMBSA involves the reaction of 4-methoxybenzenesulfonyl chloride with N-methyl-4-methoxyaniline in the presence of triethylamine to yield N-methyl-4-methoxybenzenesulfonamide. This intermediate is then reacted with N-(4-methoxyphenyl)glycine in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield MMBSA.
特性
IUPAC Name |
N-cyclohexyl-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-18(12-16(19)17-13-6-4-3-5-7-13)23(20,21)15-10-8-14(22-2)9-11-15/h8-11,13H,3-7,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQJWUMKMGOQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)





